
Butyl ethanesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl ethanesulfinate is an organosulfur compound with the chemical formula C6H14O2S It is a member of the sulfinate esters, which are characterized by the presence of a sulfinyl functional group (RSO2R’)
准备方法
Synthetic Routes and Reaction Conditions
Butyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+CH3CH2SOCl→C4H9SO2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ethanesulfinyl chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps to maintain optimal reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Butyl ethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Butyl ethanesulfonate.
Reduction: Butyl ethanethiol.
Substitution: Various substituted sulfinates depending on the nucleophile used.
科学研究应用
Butyl ethanesulfinate has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological sulfinate pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
作用机制
The mechanism of action of butyl ethanesulfinate involves its interaction with nucleophiles and electrophiles. The sulfinyl group (RSO2) is highly reactive and can participate in various chemical reactions. In biological systems, it can interact with thiol groups in proteins, leading to the formation of sulfinic acid derivatives. This interaction can affect the activity of enzymes and other proteins, making it a useful tool in biochemical research.
相似化合物的比较
Butyl ethanesulfinate can be compared with other similar compounds such as:
Methyl ethanesulfinate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl ethanesulfinate: Similar in structure but with an ethyl group instead of a butyl group.
Propyl ethanesulfinate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific reactivity and the size of the butyl group, which can influence its solubility and reactivity compared to its smaller counterparts. This makes it particularly useful in certain synthetic applications where the steric effects of the butyl group are advantageous.
属性
CAS 编号 |
673-83-6 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
butyl ethanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3 |
InChI 键 |
KIVGGMYXTNLRQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOS(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


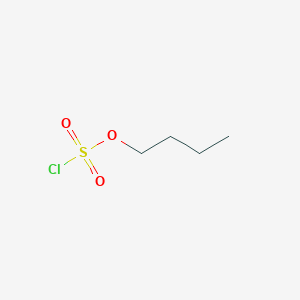
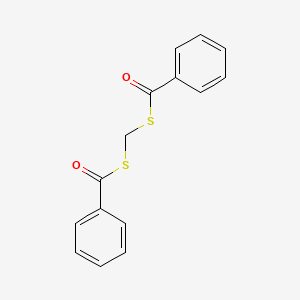

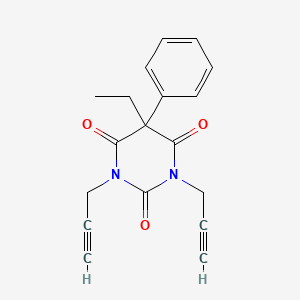
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
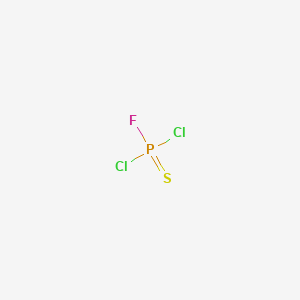
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
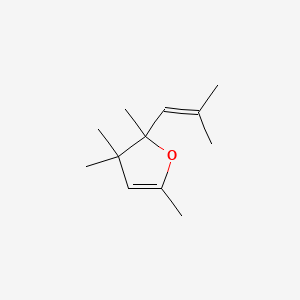



![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
